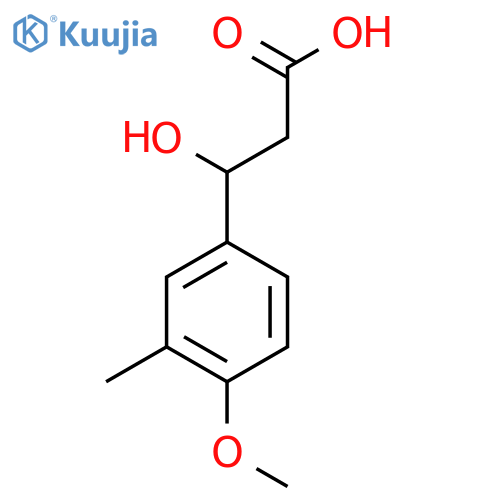Cas no 1248140-11-5 (3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid)
3-ヒドロキシ-3-(4-メトキシ-3-メチルフェニル)プロパン酸は、芳香環にメトキシ基とメチル基を有するβ-ヒドロキシ酸の一種です。この化合物は、官能基の配置により高い反応性と選択性を示し、医薬品中間体や精密有機合成において有用な構築ブロックとして機能します。特に、立体選択的反応におけるキラル補助剤としての応用が期待されます。分子内にヒドロキシル基とカルボキシル基を併せ持つため、金属錯体形成能や生体適合性に優れ、創薬化学分野での利用可能性が注目されています。また、芳香族置換基の電子効果により、求核試薬との反応制御が容易である点が特徴です。

1248140-11-5 structure
商品名:3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid
3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid
- 1248140-11-5
- AKOS011683005
- EN300-1848416
-
- インチ: 1S/C11H14O4/c1-7-5-8(3-4-10(7)15-2)9(12)6-11(13)14/h3-5,9,12H,6H2,1-2H3,(H,13,14)
- InChIKey: NGCRYPHOSBDTFC-UHFFFAOYSA-N
- ほほえんだ: OC(CC(=O)O)C1C=CC(=C(C)C=1)OC
計算された属性
- せいみつぶんしりょう: 210.08920892g/mol
- どういたいしつりょう: 210.08920892g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 66.8Ų
3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1848416-0.1g |
3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid |
1248140-11-5 | 0.1g |
$741.0 | 2023-09-19 | ||
| Enamine | EN300-1848416-10.0g |
3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid |
1248140-11-5 | 10g |
$4421.0 | 2023-06-03 | ||
| Enamine | EN300-1848416-5g |
3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid |
1248140-11-5 | 5g |
$2443.0 | 2023-09-19 | ||
| Enamine | EN300-1848416-0.25g |
3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid |
1248140-11-5 | 0.25g |
$774.0 | 2023-09-19 | ||
| Enamine | EN300-1848416-2.5g |
3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid |
1248140-11-5 | 2.5g |
$1650.0 | 2023-09-19 | ||
| Enamine | EN300-1848416-0.05g |
3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid |
1248140-11-5 | 0.05g |
$707.0 | 2023-09-19 | ||
| Enamine | EN300-1848416-0.5g |
3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid |
1248140-11-5 | 0.5g |
$809.0 | 2023-09-19 | ||
| Enamine | EN300-1848416-5.0g |
3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid |
1248140-11-5 | 5g |
$2981.0 | 2023-06-03 | ||
| Enamine | EN300-1848416-1g |
3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid |
1248140-11-5 | 1g |
$842.0 | 2023-09-19 | ||
| Enamine | EN300-1848416-1.0g |
3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid |
1248140-11-5 | 1g |
$1029.0 | 2023-06-03 |
3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid 関連文献
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
-
Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
1248140-11-5 (3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid) 関連製品
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
